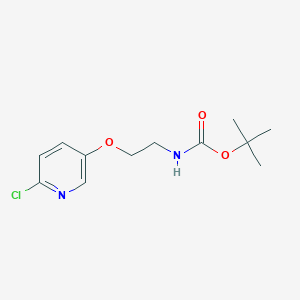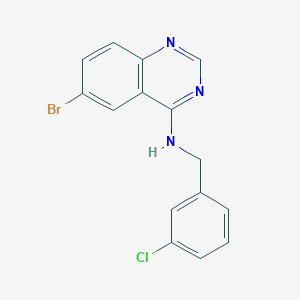
Allyl 4-azidobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 4-azidobutanoate: is an organic compound that features both an allyl group and an azido group The allyl group consists of a methylene bridge attached to a vinyl group, while the azido group is a functional group containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 4-azidobutanoate typically involves the reaction of allyl alcohol with 4-azidobutyric acid. This esterification reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under mild conditions to prevent the decomposition of the azido group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Allyl 4-azidobutanoate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols under mild heating conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Allyl 4-azidobutanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules through click chemistry and other azide-alkyne cycloaddition reactions.
Biology: In biological research, this compound can be used to modify biomolecules through bioorthogonal reactions, enabling the study of protein interactions and cellular processes.
Industry: Used in the synthesis of specialty polymers and materials with unique properties, such as enhanced thermal stability or specific mechanical characteristics.
Mécanisme D'action
The mechanism of action of Allyl 4-azidobutanoate largely depends on the type of reaction it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Comparaison Avec Des Composés Similaires
Allyl azide: Similar in having an allyl group and an azido group but lacks the ester functionality.
4-Azidobutyric acid: Contains the azido group and a carboxylic acid group instead of the allyl ester.
Uniqueness: Allyl 4-azidobutanoate is unique due to the presence of both an allyl group and an azido group, which allows it to participate in a wide range of chemical reactions. Its ester functionality also provides additional reactivity and versatility in synthetic applications.
By combining these functional groups, this compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with diverse applications in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
prop-2-enyl 4-azidobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-6-12-7(11)4-3-5-9-10-8/h2H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAZPIOYUPINJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8166699.png)
![tert-Butyl ((3'-bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B8166700.png)





